

N,N,2,4,6-Pentamethylaniline physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N,N,2,4,6-Pentamethylaniline**

Cat. No.: **B082024**

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **N,N,2,4,6-Pentamethylaniline**

Introduction

N,N,2,4,6-Pentamethylaniline, also known by synonyms such as N,N-Dimethylmesidine and 2-(Dimethylamino)mesitylene, is a sterically hindered aromatic amine.^[1] Its chemical structure, featuring a tertiary amine group flanked by two ortho-methyl groups on a mesitylene ring, imparts unique chemical properties that make it a valuable compound in synthetic organic chemistry. This guide provides a comprehensive overview of its core physical properties, offering a technical resource for researchers, scientists, and professionals in drug development and chemical synthesis. The information presented is synthesized from authoritative sources to ensure scientific integrity and practical relevance.

Molecular Identity:

- CAS Number: 13021-15-3^{[2][3]}
- Molecular Formula: C₁₁H₁₇N^{[2][4]}
- Molecular Weight: 163.26 g/mol ^[4]
- Chemical Structure: (CH₃)₃C₆H₂N(CH₃)₂^[5]

Section 1: Core Physicochemical Properties

The physical state and thermodynamic properties of a compound are foundational to its application in experimental work, dictating everything from appropriate storage conditions to its behavior as a solvent or reagent. **N,N,2,4,6-Pentamethylaniline** is typically supplied as a white to yellow or green clear liquid at room temperature.^[6] While some sources provide an estimated melting point of 46.25°C, its common presentation as a liquid suggests this value may not reflect the behavior of the highly pure compound under standard conditions.^{[2][7]}

The steric hindrance provided by the multiple methyl groups significantly influences its physical properties. For instance, the bulky nature of the molecule can disrupt intermolecular packing, often leading to a lower melting point and a liquid state at room temperature compared to less substituted analogues. The boiling point is elevated due to the relatively high molecular weight.

Summary of Physical Properties

Property	Value	Source(s)
Appearance	White to Yellow to Green clear liquid	[6]
Boiling Point	213-215 °C (at 760 mmHg)	[1][7]
Density	0.907 g/mL at 25 °C	[2][7]
Refractive Index (n ²⁰ /D)	1.512	[1][2]
Flash Point	79 °C (174.2 °F) - closed cup	[6]
Vapor Pressure	0.159 mmHg at 25 °C	[2]
pKa	6.70 ± 0.48	[2]

Section 2: Spectroscopic and Analytical Profile

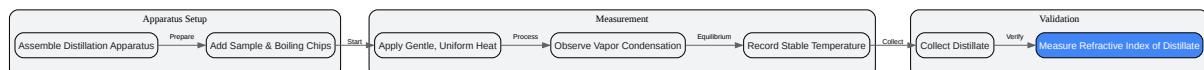
Spectroscopic analysis is critical for verifying the identity and purity of **N,N,2,4,6-Pentamethylaniline**. While specific spectra are proprietary to manufacturers, the expected spectroscopic signatures can be predicted based on its molecular structure.

- **¹H NMR** (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be distinctive. The six protons of the two equivalent N-methyl groups would appear as a sharp

singlet. The nine protons of the three methyl groups on the aromatic ring would likely appear as two distinct singlets: one for the six protons of the two ortho-methyl groups and another for the three protons of the para-methyl group. The two aromatic protons would appear as a singlet further downfield.

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum would show distinct signals for the N-methyl carbons, the aromatic methyl carbons, the non-protonated aromatic carbons, and the protonated aromatic carbons, confirming the overall carbon framework.
- IR (Infrared) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from the methyl and aromatic groups, C-N stretching from the tertiary amine, and C=C stretching vibrations characteristic of the aromatic ring. The absence of N-H stretching bands (typically found around $3300\text{-}3500\text{ cm}^{-1}$) is a key indicator of the tertiary nature of the amine.
- MS (Mass Spectrometry): Mass spectrometry would show a molecular ion peak corresponding to the compound's molecular weight (163.26 g/mol).^{[2][4]} Fragmentation patterns would likely involve the loss of methyl groups.

Section 3: Experimental Determination of Physical Properties


The accurate determination of physical properties relies on standardized, well-calibrated experimental protocols. The methodologies described below represent self-validating systems for ensuring data integrity.

Protocol 3.1: Determination of Boiling Point via Distillation

The boiling point is a fundamental property indicating a substance's volatility. Its determination via atmospheric distillation also serves as a final purification step.

Methodology:

- Apparatus Setup: Assemble a standard simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
- Sample Preparation: Place a sample of **N,N,2,4,6-Pentamethylaniline** (e.g., 25 mL) and a few boiling chips into the distillation flask.
- Heating: Gently heat the flask using a heating mantle. The causality here is to provide uniform heating to prevent bumping and ensure a smooth boil.
- Equilibrium and Measurement: Observe the temperature as the vapor rises and condenses. The boiling point is recorded as the stable temperature at which the liquid and vapor phases are in equilibrium, observed as the point when condensate drips from the thermometer bulb at a steady rate.
- Validation: The refractive index of the collected distillate should be measured and compared to the starting material to confirm purity. A sharp, stable boiling point range (typically ≤ 2 °C) is indicative of a pure compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.

Protocol 3.2: Measurement of Density using a Pycnometer

Density is an intrinsic property useful for identification and for converting between mass and volume.

Methodology:

- Calibration: Clean and dry a pycnometer of known volume. Weigh the empty pycnometer (m_1). Fill it with deionized water at a known temperature (e.g., 25 °C) and weigh it again (m_2). The volume (V) is calculated using the density of water at that temperature.
- Measurement: Empty and thoroughly dry the pycnometer. Fill it with **N,N,2,4,6-Pentamethylaniline** at the same temperature and weigh it (m_3).
- Calculation: The density (ρ) of the sample is calculated using the formula: $\rho = (m_3 - m_1) / V$.
- Trustworthiness: Repeating the measurement multiple times and ensuring the temperature is stable throughout the process ensures the reliability of the result. The choice of a pycnometer over a simple measuring cylinder provides much higher accuracy due to its precise volume calibration.

Protocol 3.3: Measurement of Refractive Index

The refractive index is a sensitive measure of a substance's purity and is a key specification for liquid chemical products.

Methodology:

- Instrument Calibration: Turn on the Abbe refractometer and allow the light source to warm up. Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
- Sample Application: Place a few drops of **N,N,2,4,6-Pentamethylaniline** onto the clean, dry prism of the refractometer.
- Measurement: Close the prism and adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
- Reading and Correction: Read the refractive index from the scale. Since this property is temperature-dependent, the temperature (typically 20 °C, for the n^{20}/D value) must be controlled and recorded. If the measurement is not performed at 20 °C, a temperature correction should be applied.

Section 4: Safety, Handling, and Storage

N,N,2,4,6-Pentamethylaniline is classified as a combustible liquid and is harmful if swallowed, inhaled, or in contact with skin.[6][8][9] It can cause skin and serious eye irritation, and may cause respiratory irritation.[9]

- **Handling:** Use in a well-ventilated area or under a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat. Avoid breathing vapors.[8] Wash hands thoroughly after handling.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][8] The recommended storage temperature is often below 15°C in a dark place. Keep away from heat, sparks, and open flames.
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

N,N,2,4,6-Pentamethylaniline is a sterically hindered tertiary amine with a well-defined set of physical properties that are crucial for its effective use in research and development. Its liquid state at room temperature, high boiling point, and characteristic density and refractive index serve as key identifiers for quality control. Understanding these properties, the protocols for their verification, and the necessary safety precautions allows for the confident and safe application of this versatile chemical intermediate in various synthetic endeavors.

References

- ChemWhat. (n.d.). **N,N,2,4,6-PENTAMETHYLANILINE** CAS#: 13021-15-3.
- Stenutz. (n.d.). **N,N,2,4,6-pentamethylaniline**.
- Amerigo Scientific. (n.d.). **N,N,2,4,6-Pentamethylaniline** (98%).
- Chemical Safety. (n.d.). Chemical Label **N,N,2,4,6-Pentamethylaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemwhat.com [chemwhat.com]
- 2. echemi.com [echemi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. scbt.com [scbt.com]
- 5. N,N,2,4,6-Pentamethylaniline 98 13021-15-3 [sigmaaldrich.com]
- 6. N,N,2,4,6-Pentamethylaniline | 13021-15-3 | TCI AMERICA [tcichemicals.com]
- 7. N,N,2,4,6-PENTAMETHYLANILINE CAS#: 13021-15-3 [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. chemical-label.com [chemical-label.com]
- To cite this document: BenchChem. [N,N,2,4,6-Pentamethylaniline physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b082024#n-n-2-4-6-pentamethylaniline-physical-properties\]](https://www.benchchem.com/product/b082024#n-n-2-4-6-pentamethylaniline-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com